TPSA Disparity of +8.4 Ų vs. N-p-Tosylglycine (1080-44-0) Drives Differential Permeability and Target-Site Access Predictions
2-[(4-Methanesulfonylphenyl)amino]acetic acid (42288-25-5) exhibits a computed topological polar surface area (TPSA) of 91.9 Ų, compared to 83.5 Ų for the isomeric N-p-tosylglycine (1080-44-0), a difference of +8.4 Ų [1]. This increase reflects the replacement of the sulfonamide linkage in 1080-44-0 with an aniline-type NH linker in 42288-25-5, which alters the spatial distribution of hydrogen-bonding functionality. The higher TPSA of 42288-25-5 places it closer to the commonly cited 140 Ų oral bioavailability ceiling while remaining within Veber-compliant space, and the 2-HBD/5-HBA profile is identical between the two isomers, meaning the TPSA difference is purely a topological consequence of connectivity rather than altered H-bond count [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 91.9 Ų (CID 4737692; XLogP3-AA = 0.7) |
| Comparator Or Baseline | N-p-Tosylglycine (CAS 1080-44-0): TPSA = 83.5 Ų (XLogP = 0.8) |
| Quantified Difference | +8.4 Ų (9.1% relative increase) |
| Conditions | PubChem-computed properties; Cactvs 3.4.8.24 algorithm for 42288-25-5; ChemSrc data for 1080-44-0 |
Why This Matters
TPSA differences of this magnitude influence predicted intestinal absorption and blood-brain barrier penetration in early-stage drug discovery, making the two isomers non-interchangeable in any medicinal chemistry program where permeability is a design parameter.
- [1] PubChem. (2025). CID 4737692: 2-[(4-Methanesulfonylphenyl)amino]acetic acid – TPSA 91.9 Ų, XLogP3-AA 0.7. View Source
